molecular formula C12H16O3 B2660957 Ethyl 2-(3,5-dimethylphenoxy)acetate CAS No. 24242-74-8

Ethyl 2-(3,5-dimethylphenoxy)acetate

Cat. No.: B2660957
CAS No.: 24242-74-8
M. Wt: 208.257
InChI Key: MHZVZOKBGRVMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,5-dimethylphenoxy)acetate is a chemical compound with the CAS Registry Number 24242-74-8 . It has a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . This ester is a derivative of a dimethylphenoxy group and is characterized by the SMILES code O=C(OCC)COC1=CC(C)=CC(C)=C1 . As a specialty chemical, it is intended for research and development purposes only. Researchers should handle this product with care, as it carries the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The associated precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing thoroughly after handling . Given that this compound is part of a class of phenoxyacetate esters, which are often used as key intermediates in organic synthesis, it may be of particular interest for developing potential agrochemicals or pharmaceutical targets . Please note that this product is strictly for research use and is not intended for diagnostic or therapeutic applications. For current pricing and availability, please contact us directly.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZVZOKBGRVMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,5-dimethylphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,5-dimethylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethylphenoxy)acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenoxyacetic acid derivatives. These derivatives can further participate in metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

Ethyl 2-(2,4-Dimethylphenoxy)acetate
  • Synthesis : Requires reflux with a strong base (e.g., NaOH) due to the low acidity of 2,4-dimethylcarbolic acid, attributed to electron-donating methyl groups at the 2 and 4 positions .
  • Key Differences : The 2,4-dimethyl substitution reduces steric hindrance compared to 3,5-dimethyl derivatives, but the electron-donating effect lowers acidity, necessitating harsher reaction conditions .
Ethyl 2-(3,5-Dimethoxyphenyl)acetate
  • Similarity : Structural similarity score of 0.98 compared to the target compound .
Ethyl 2-(4-Methoxyphenyl)acetate
  • Similarity : Structural similarity score of 0.98 .
  • Key Differences : A single methoxy group at the 4 position introduces asymmetry, which may alter metabolic stability and receptor interactions compared to symmetrically substituted 3,5-dimethyl derivatives.

Ester Group Modifications

Piperidinyl and Aminoethyl Esters (Sobetirome Prodrugs)
  • Examples: Piperidin-4-yl 2-(4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)acetate (50% yield) . 2-(Isopropylamino)ethyl 2-(4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)acetate (24% yield) .
  • Key Differences: Replacing the ethyl ester with piperidinyl or aminoethyl groups improves BBB permeability, critical for CNS-targeted prodrugs. However, bulkier substituents (e.g., piperidinyl) reduce synthetic yields compared to simpler esters like ethyl .
Aroxyethylamine Derivatives
  • Example : Compound XVI (2-(aryloxy)ethylamine derivative) demonstrated 100% anticonvulsant protection in mice at 100 mg/kg without neurotoxicity .
  • Key Differences : Conversion of the ester to an amide or amine group enhances bioactivity, likely due to improved target binding or metabolic stability .

Structural Analogues with Modified Phenyl Rings

2-(3,5-Dimethylphenoxy)benzaldehyde
  • Synthesis: Coupling 3,5-dimethylphenol with 2-bromobenzaldehyde via a Ullmann-type reaction .
  • Key Differences : Replacement of the acetate ester with a benzaldehyde moiety shifts reactivity toward electrophilic aromatic substitution, enabling applications in Schiff base formation or further functionalization .
Ethyl 3,5-Dichloro-2-(difluoromethoxy)phenylacetate
  • Structure : Features chloro and difluoromethoxy substituents, increasing electronegativity and lipophilicity .
  • Key Differences : Halogenation enhances metabolic resistance but may introduce toxicity concerns compared to methyl-substituted derivatives .

Biological Activity

Ethyl 2-(3,5-dimethylphenoxy)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethyl ester functional group and a phenoxy group derived from 3,5-dimethyl-substituted phenol. Its molecular formula is C12H14O3C_{12}H_{14}O_3 with a molecular weight of approximately 206.24 g/mol. The presence of dimethyl groups enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites on enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects depending on the specific target involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential as anti-inflammatory agents. The presence of the dimethyl groups may enhance the compound's ability to modulate inflammatory pathways.
  • Analgesic Properties : There is evidence suggesting that this compound may possess analgesic properties, making it a candidate for pain management therapies.
  • Anticancer Potential : Some studies have highlighted the anticancer properties of phenoxyacetic acid derivatives, indicating that this compound could have similar applications.

Synthesis Methods

Several synthesis methods have been explored for this compound:

  • Esterification : The compound can be synthesized through esterification reactions involving 3,5-dimethylphenol and ethyl acetate under acidic conditions.
  • Microwave-Assisted Synthesis : This method has shown promise in enhancing reaction rates and yields compared to conventional heating methods .
  • Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis routes that minimize waste and use sustainable solvents .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when administered at therapeutic doses compared to control groups. This suggests a promising application in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. These findings warrant further investigation into its potential as an anticancer agent .

Data Tables

Biological Activity Effect Observed Reference
Anti-inflammatoryReduced inflammatory markers
AnalgesicPain relief in models
AnticancerInhibited cell proliferation

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(3,5-dimethylphenoxy)acetate, and how do electron-donating substituents influence the reaction?

The synthesis typically involves refluxing 3,5-dimethylphenol with ethyl chloroacetate in the presence of a strong base (e.g., NaOH or KOH). The electron-donating methyl groups on the phenol ring reduce its acidity, necessitating harsh conditions to deprotonate the phenolic oxygen for nucleophilic substitution . Key parameters include:

  • Reflux duration : 4–6 hours to ensure complete reaction.
  • Base strength : Strong bases compensate for the low acidity of the phenol derivative.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Q. How can researchers purify this compound to achieve high yields?

Purification often involves acid-base workup and recrystallization. After synthesis:

Neutralization : Adjust the reaction mixture to pH 5–6 to precipitate the product while avoiding salt formation in strongly acidic or basic conditions .

Recrystallization : Use ethanol or methanol for high-purity crystals.

Chromatography : Flash column chromatography (silica gel, 10–30% ethyl acetate/hexanes) resolves minor impurities .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H NMR : Verify substituent positions (e.g., aromatic protons at δ 6.68–6.93 ppm, methyl groups at δ 2.22 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C12H14O3: 206.2) .

Advanced Research Questions

Q. How can structural modifications of the ester group improve pharmacokinetic properties for drug development?

Replacing the ethyl group with bioisosteres (e.g., ethanolamine derivatives) enhances water solubility and metabolic stability. For example:

  • Prodrug strategies : Ethanolamine esters undergo ester-to-amide rearrangement in vivo, improving blood-brain barrier penetration .
  • Synthetic steps : Couple the acid chloride of the parent compound with amino alcohols under inert atmosphere (argon) and purify via Pd/C-catalyzed hydrogenation .

Q. What methodologies address contradictions in reported reaction yields for derivatives of this compound?

Yield discrepancies often arise from pH sensitivity during purification or competing side reactions (e.g., oxidation of thiol intermediates). Mitigation strategies include:

  • pH-controlled precipitation : Maintain pH 5–6 during filtration to avoid salt formation .
  • Inert atmosphere : Use argon to prevent oxidation of thiol or phenolic groups .
  • Real-time monitoring : TLC or HPLC tracks reaction progress and identifies byproducts .

Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?

The 3,5-dimethyl groups create steric hindrance, directing electrophilic substitutions to the para position. Electronic effects:

  • Electron-donating methyl groups : Activate the aromatic ring for Friedel-Crafts alkylation but deactivate it toward nitration.
  • Ester group reactivity : The carbonyl carbon’s electrophilicity enables nucleophilic acyl substitutions (e.g., hydrazide formation under reflux) .

Q. What advanced computational or experimental approaches validate the compound’s bioactivity in target binding studies?

  • Molecular docking : Simulate interactions with enzymes (e.g., acetylcholine esterase) using software like AutoDock .
  • In vitro assays : Measure IC50 values for enzyme inhibition or receptor binding affinity.
  • Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsome models .

Methodological Considerations

Q. How should researchers design experiments to compare the stability of this compound derivatives under physiological conditions?

  • Hydrolysis studies : Incubate derivatives in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

Q. What strategies resolve spectral overlaps in NMR characterization of complex derivatives?

  • 2D NMR (COSY, HSQC) : Assign proton and carbon signals unambiguously.
  • Deuterated solvents : Use CDCl3 or d6-DMSO to simplify splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.